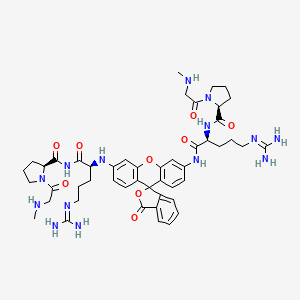

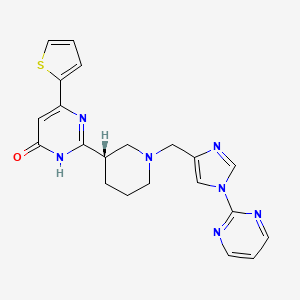

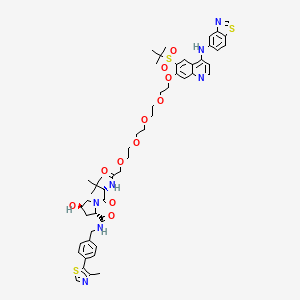

![molecular formula C31H31Cl2FN4O4 B610540 (2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide CAS No. 1309684-94-3](/img/structure/B610540.png)

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RO8994 是一种高效且选择性的 MDM2 (鼠双分钟染色体2) 和肿瘤抑制蛋白 p53 之间蛋白质-蛋白质相互作用的小分子抑制剂。 该化合物在癌症治疗中表现出巨大的潜力,因为它能够重新激活 p53,从而抑制肿瘤生长并在癌细胞中诱导凋亡 .

作用机制

RO8994 通过与 MDM2 结合发挥作用,从而阻止 MDM2 和 p53 之间的相互作用。这种抑制导致 p53 的稳定和激活,进而上调参与细胞周期停滞和凋亡的 p53 靶基因的表达。 所涉及的分子靶点和通路包括 p53 信号通路,该通路在维持基因组稳定性和防止肿瘤发展中起着至关重要的作用 .

生化分析

Biochemical Properties

RO8994 plays a significant role in biochemical reactions by inhibiting the interaction between MDM2 and p53 . This interaction is crucial in the regulation of the p53 pathway, which is often dysregulated in cancer .

Cellular Effects

RO8994 has been shown to inhibit the proliferation of various cancer cell lines, including SJSA-1, RKO, and HCT116 cells . It also increases apoptosis in these cells, indicating its potential to influence cell function significantly .

Molecular Mechanism

At the molecular level, RO8994 exerts its effects by binding to MDM2, thereby preventing MDM2 from interacting with p53 . This inhibition allows p53 to activate its downstream targets, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, RO8994 has shown remarkable tumor growth inhibition over time

Metabolic Pathways

Given its role as an MDM2 inhibitor, it likely interacts with enzymes and cofactors involved in the p53 pathway .

Subcellular Localization

Given its role as an MDM2 inhibitor, it likely localizes to the nucleus where MDM2 and p53 interact .

准备方法

RO8994 的合成涉及多个步骤,从螺环吲哚啉酮中间体的制备开始。关键的合成路线包括形成螺环恶唑吲哚核心,然后用各种取代基进行官能化以达到所需的药理特性。 反应条件通常包括使用有机溶剂,如二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF),以及钯碳和氢化钠等催化剂和试剂 .

RO8994 的工业生产方法旨在优化产率和纯度。 这些方法通常涉及在受控环境中进行大规模反应,然后进行结晶和色谱等纯化步骤以分离最终产物 .

化学反应分析

RO8994 经历几种类型的化学反应,包括:

氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。

还原: 还原反应可能涉及氢化铝锂或硼氢化钠等试剂。

取代: 取代反应的常用试剂包括卤化剂和叠氮化钠或氰化钾等亲核试剂。

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,RO8994 的氧化可以导致形成羟基化衍生物,而还原可以产生脱卤产物 .

科学研究应用

相似化合物的比较

RO8994 属于一类螺环吲哚啉酮小分子 MDM2 抑制剂。类似的化合物包括:

SAR405838: 另一种具有类似作用机制的强效 MDM2 抑制剂。

APG-115: 一种目前正在进行临床试验的基于螺环恶唑吲哚的 MDM2 抑制剂。

RG7388: 一种具有高选择性和效力的基于吡咯烷的 MDM2 抑制剂

与这些化合物相比,RO8994 独具特色,因为它具有改进的药理特性,包括更高的效力和对 MDM2 的选择性,以及更好的药代动力学特征 .

属性

IUPAC Name |

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURAVORBGFDSMA-ISKXDESKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31Cl2FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes spirooxindoles interesting for anticancer drug development, and how does RO8994 fit into this picture?

A: Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating promising anticancer activities. [] This is due to their ability to mimic key structural features found in natural products, enhancing their interaction with biological targets. [] RO8994, a spiroindolinone derivative, specifically targets the interaction between the MDM2 protein and the tumor suppressor protein p53. []

Q2: How does RO8994 interact with its target, MDM2, and what are the downstream effects of this interaction?

A: While the provided abstracts don't offer detailed mechanistic insights into RO8994's binding mode with MDM2, they highlight its high potency and selectivity for this target. [] Generally, inhibiting the MDM2-p53 interaction prevents the degradation of p53, leading to the activation of p53 downstream targets involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression. []

Q3: Are there other spirooxindole-based compounds in development for cancer therapy, and how do their mechanisms compare to RO8994?

A: Yes, several other spirooxindole-based compounds are being explored for their anticancer potential. Notably, SAR405838 and CFI-400945, along with their bioisosteres, are currently in clinical or preclinical development. [] These compounds, like RO8994, utilize substructure-based strategies to target specific proteins involved in cancer cell survival and proliferation. [] While their precise mechanisms might differ, they generally aim to disrupt essential pathways crucial for tumor growth.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

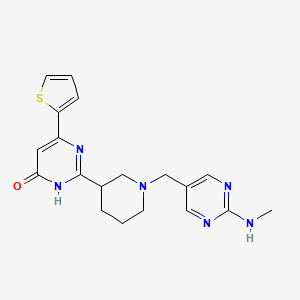

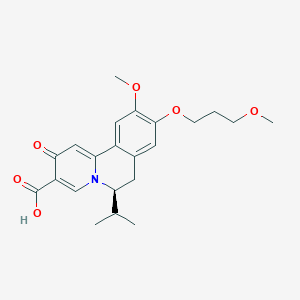

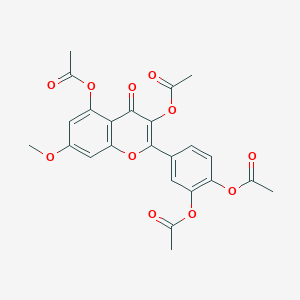

![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)

![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)